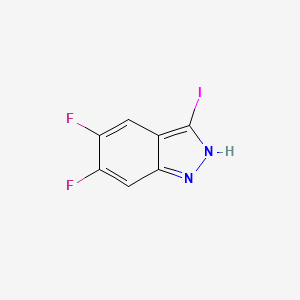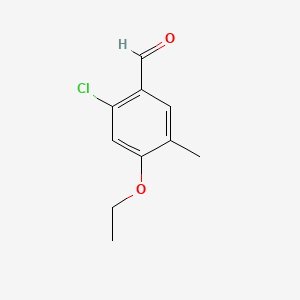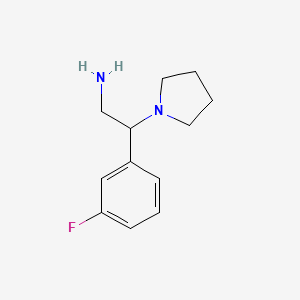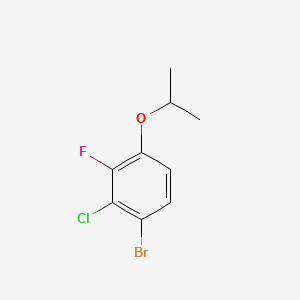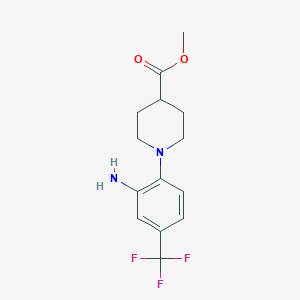
Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperidine ring substituted with an amino group and a trifluoromethyl group, making it a valuable candidate for studies in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the amino and trifluoromethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For example, the use of triethylamine as a base catalyst in methanol has been reported .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, making it a potent modulator of biological pathways. The compound may inhibit or activate specific proteins, leading to downstream effects on cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
N-(1-methoxyindol-3-yl)methyl-N′-(4-trifluoromethylphenyl)thiourea: This compound shares the trifluoromethyl group and has similar biological activities.
Fentanyl analogs: These compounds have a piperidine ring and are used in pain management.
Uniqueness
Methyl 1-(2-amino-4-(trifluoromethyl)phenyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a trifluoromethyl group on the phenyl ring enhances its versatility in chemical synthesis and its potential as a pharmacological agent.
Propiedades
Fórmula molecular |
C14H17F3N2O2 |
|---|---|
Peso molecular |
302.29 g/mol |
Nombre IUPAC |
methyl 1-[2-amino-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H17F3N2O2/c1-21-13(20)9-4-6-19(7-5-9)12-3-2-10(8-11(12)18)14(15,16)17/h2-3,8-9H,4-7,18H2,1H3 |
Clave InChI |
VAMILRVKXRSDIL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





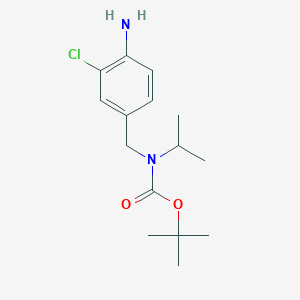
![N-[3-[[3-[(5-chlorothiophen-2-yl)sulfonylamino]-4-methoxyindazol-1-yl]methyl]phenyl]-2-hydroxyacetamide](/img/structure/B14764070.png)

![1-Bromo-8-chloro-3-ethylimidazo[1,5-a]pyrazine](/img/structure/B14764096.png)

